molecular formula C16H24BrNO3S B288183 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide

4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide

Cat. No. B288183
M. Wt: 390.3 g/mol
InChI Key: CAFKYDNVTXGFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide, also known as BCS-111, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. BCS-111 is a sulfonamide derivative that has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties.

Scientific Research Applications

4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have analgesic properties, which suggest that it may be useful in the treatment of chronic pain. Additionally, this compound has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide is not fully understood, but it is believed to act on the cyclooxygenase (COX) enzyme pathway, which is involved in the production of inflammatory mediators. This compound has been shown to inhibit COX-2, which is responsible for the production of prostaglandins that are involved in inflammation. Additionally, this compound has been shown to modulate the activity of ion channels in the nervous system, which may contribute to its analgesic and anticonvulsant properties.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to reduce the activity of the neurotransmitter glutamate, which is involved in pain perception and seizure activity. This compound has also been shown to increase the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which may contribute to its anticonvulsant properties.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide is that it has been shown to have a high degree of selectivity for COX-2, which means that it may have fewer side effects than other nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. Additionally, this compound has been shown to be effective at lower doses than other NSAIDs, which may reduce the risk of adverse effects. One limitation of this compound is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective properties, which suggest that it may be useful in preventing or slowing the progression of these diseases. Additionally, future research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of a variety of diseases. While more research is needed to fully understand its mechanism of action and potential side effects, this compound represents a promising avenue for drug discovery and development.

Synthesis Methods

The synthesis of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with cycloheptylmagnesium bromide, followed by the reduction of the nitro group to an amino group using palladium on carbon catalyst and hydrogen gas. The final step involves the alkylation of the amino group with propyl bromide to obtain this compound.

properties

Molecular Formula

C16H24BrNO3S

Molecular Weight

390.3 g/mol

IUPAC Name

4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide

InChI

InChI=1S/C16H24BrNO3S/c1-2-11-21-16-12-14(9-10-15(16)17)22(19,20)18-13-7-5-3-4-6-8-13/h9-10,12-13,18H,2-8,11H2,1H3

InChI Key

CAFKYDNVTXGFIZ-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Br

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Br

Origin of Product

United States

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